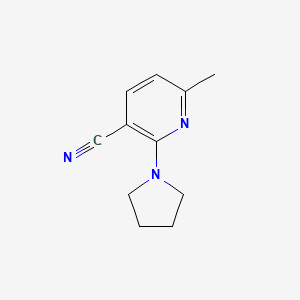

4-methyl-1H-pyrazole-3,5-diamine

Overview

Description

4-methyl-1H-pyrazole-3,5-diamine is a chemical compound that is part of the pyrazole family . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems . A method was developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine . Other methods include the use of stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst .

Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity . The structure of 3(5)-aminopyrazoles carrying additional ring-substituents should be carefully considered in view of the potential competition for a specific position, owing to electronic, spatial, and/or geometric properties .

Chemical Reactions Analysis

Pyrazoles are known for their reactivity and are often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity . The structure and chemistry of 3(5)-aminopyrazoles are of particular interest, with investigations using theoretical and experimental methods contributing to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Scientific Research Applications

Corrosion Inhibition and Antimicrobial Applications :

- Pyrazole derivatives, including 1H-pyrazole-3,5-diamine derivatives, have been synthesized and evaluated as corrosion inhibitors for copper alloy in basic media. They have shown high efficiency in preventing copper dissolution in NH4OH solutions. Additionally, these compounds have higher antibacterial activities than conventional bactericides against both gram-positive and gram-negative bacteria (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Synthesis of Complex Compounds :

- 4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamine has been used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, yielding high yields and confirmed structures (Al‐Zaydi, 2009).

- In another study, efficient synthesis of 4-substituted pyrazole-3,5-diamines was developed, providing derivatives that are difficult to prepare otherwise. This includes steps like Suzuki-Miyaura cross-coupling and iron-catalyzed reduction (Tomanová, Jedinák, Kosar, Kvapil, Hradil, & Cankař, 2017).

Antimicrobial Cotton Fabrics :

- Pyrazole-based compounds have been synthesized and used in chitosan liposomal emulsions for textile finishing, demonstrating antimicrobial potentials against bacterial strains like E. coli and Staphylococcus aureus (Nada, Al-Moghazy, Soliman, Rashwan, Ahmed Eldawy, Hassan, & Sayed, 2018).

Mechanism of Action

Target of Action

The primary targets of 4-methyl-1H-pyrazole-3,5-diamine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole-bearing compounds, including this compound, are known for their diverse pharmacological effects . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Pharmacokinetics

The compound’s antileishmanial and antimalarial activities were evaluated in vitro and in vivo, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The structure of pyrazoles, including this compound, can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially be influenced by environmental factors such as pH and temperature .

Safety and Hazards

The safety data sheet for 4-methyl-1H-pyrazole-3,5-diamine hydrochloride indicates that it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the specific future directions for 4-methyl-1H-pyrazole-3,5-diamine are not mentioned in the search results, pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

Biochemical Analysis

Biochemical Properties

4-methyl-1H-pyrazole-3,5-diamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as alcohol dehydrogenase, by binding to the active site and preventing substrate access . This interaction can lead to changes in the metabolic pathways and affect the overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response, leading to altered cellular metabolism and increased resistance to oxidative damage . Additionally, it can affect cell proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to alcohol dehydrogenase results in enzyme inhibition, which in turn affects the metabolic pathway of alcohol detoxification . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These findings underscore the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to alcohol metabolism and oxidative stress response. It interacts with enzymes such as alcohol dehydrogenase and catalase, influencing the metabolic flux and levels of metabolites . The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolic processes and developing therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The localization and accumulation of this compound are essential for understanding its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular processes . The targeting signals and post-translational modifications that direct this compound to specific compartments are important for its function and therapeutic applications.

properties

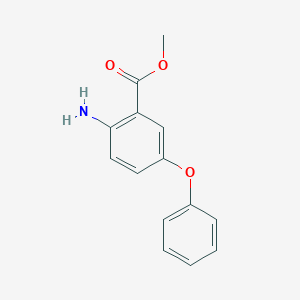

IUPAC Name |

4-methyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3(5)7-8-4(2)6/h1H3,(H5,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFDXGFTOWUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic Acid](/img/structure/B1419602.png)

![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)

![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)